Cascade Yellow

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

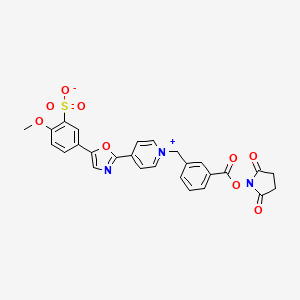

Cascade yellow is a pyridinium ion, an arenesulfonate oxoanion, a pyrrolidinone and a member of 1,3-oxazoles. It has a role as a fluorochrome.

化学反应分析

2.1. Photochemical Reactions

Cascade Yellow has been involved in several photochemical processes that leverage its unique structure for various transformations:

-

Visible Light-Induced Cascade Reactions : These reactions often utilize this compound as a substrate in photocatalytic processes to produce valuable compounds. For instance, the compound can undergo sulfonylation and cyclization reactions under visible light, yielding quinoline derivatives with moderate to high yields depending on the reaction conditions and catalysts used.

| Reaction | Conditions | Yield (%) |

|---|---|---|

| Sulfonylation/Cyclization | Blue LED irradiation with Eosin Y | 80% |

| Without photocatalyst | - | 50% |

The presence of water significantly enhances the yield of these reactions, indicating a potential mechanism involving radical pathways .

2.2. Enzymatic Cascade Reactions

This compound is also utilized in enzymatic cascade reactions, where multiple enzyme-catalyzed steps occur sequentially without the need for intermediate isolation:

-

Glucose Oxidase/Horseradish Peroxidase Cascade : In this system, this compound participates in reactions that convert glucose into gluconic acid and hydrogen peroxide, which are then used in subsequent reactions to produce colored products detectable at specific wavelengths.

| Enzyme Reaction | Product | Color Change |

|---|---|---|

| Glucose + O₂ → Gluconic Acid + H₂O₂ | Iodine formation from KI | Yellow-brown |

This demonstrates the utility of this compound in biochemical assays and its role in colorimetric detection methods .

2.3. Electrochemical Reactions

Recent studies have explored electrochemical methods involving this compound:

-

Electrochemical-Induced Cascade Reactions : These reactions involve functionalized anilines reacting with 2-formylbenzonitrile under electrochemical conditions to form N-aryl substituents. The process showcases high efficiency and selectivity.

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Electrochemical Reaction | CH₃CN solvent, various potentials | >98% |

The electrochemical activation leads to the formation of crucial intermediates that facilitate subsequent transformations .

3.1. Proposed Mechanisms

The mechanisms underlying the reactions involving this compound can be complex and vary based on conditions:

-

Radical Pathways : Many photochemical reactions involving this compound suggest the generation of radical species as intermediates, which are crucial for subsequent transformations.

-

Enzymatic Pathways : In enzymatic cascades, the sequence of enzyme actions is designed to maximize product yield while minimizing byproducts through carefully controlled conditions.

3.2. Factors Affecting Reaction Outcomes

Several factors influence the efficiency and yield of reactions involving this compound:

-

Solvent Choice : The type of solvent can significantly affect reaction rates and yields.

-

Catalyst Presence : The use of specific catalysts can enhance reaction selectivity and efficiency.

-

Reaction Conditions : Temperature, light intensity, and pH play critical roles in determining the success of chemical transformations involving this compound.

常见问题

Q. Basic: What experimental protocols are recommended for synthesizing and characterizing Cascade Yellow?

Methodological Answer:

Synthesis of this compound should follow reproducible procedures with detailed documentation of reaction conditions (e.g., temperature, solvent ratios, catalysts). Characterization requires multi-modal validation:

- Purity assessment : Use HPLC (High-Performance Liquid Chromatography) with UV-Vis detection to confirm retention time and peak uniformity .

- Structural confirmation : Combine NMR (¹H, ¹³C) for bond analysis and FTIR for functional group identification .

- Quantitative analysis : Employ mass spectrometry (MS) for molecular weight verification and elemental analysis for stoichiometric validation .

Include raw spectral data in supplementary materials to enable peer validation .

Q. Basic: Which analytical techniques are optimal for quantifying this compound’s photophysical properties?

Methodological Answer:

- Absorbance/fluorescence spectra : Use UV-Vis spectrophotometry (e.g., 300–700 nm range) and fluorimetry with controlled excitation wavelengths. Calibrate instruments using standard references like quinine sulfate .

- Quantum yield calculation : Apply integrating sphere methods with comparative analysis against known fluorophores .

- Solvent effects : Test in polar/non-polar solvents (e.g., DMSO, hexane) to assess polarity-dependent shifts. Document solvent purity grades .

Q. Advanced: How to design experiments investigating this compound’s stability under varying environmental conditions?

Methodological Answer:

Adopt a quasi-experimental design with controlled variables:

- Independent variables : pH (2–12), temperature (4°C–60°C), and light exposure (UV vs. visible light).

- Dependent variables : Degradation rate (measured via absorbance decay) and byproduct formation (via LC-MS) .

- Control groups : Include inert analogs (e.g., structurally similar non-reactive dyes) to isolate degradation mechanisms.

- Statistical validation : Use ANOVA to compare degradation kinetics across conditions .

Q. Advanced: How should researchers resolve contradictions in reported spectral data for this compound?

Methodological Answer:

- Replicate studies : Repeat experiments under identical conditions to confirm reproducibility. Share raw datasets for cross-lab verification .

- Error source analysis : Compare instrumentation calibration (e.g., wavelength accuracy of spectrophotometers) and sample preparation protocols (e.g., solvent degassing) .

- Meta-analysis : Aggregate published spectra to identify outliers and reconcile discrepancies using multivariate regression .

Q. Advanced: What computational strategies model this compound’s interactions with biological macromolecules?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to simulate binding affinities with proteins (e.g., albumin). Validate with experimental binding constants from isothermal titration calorimetry (ITC) .

- Dynamic simulations : Run MD (Molecular Dynamics) simulations in GROMACS to study conformational changes over 100-ns trajectories. Compare with fluorescence quenching data .

- QSPR (Quantitative Structure-Property Relationship) : Corrogate electronic properties (HOMO/LUMO gaps) with experimental redox potentials .

Q. Advanced: How to address reproducibility challenges in synthesizing this compound across labs?

Methodological Answer:

- Standardized protocols : Publish step-by-step workflows with exact reagent grades (e.g., Sigma-Aldrich ≥99%) and equipment specifications (e.g., Schlenk line for oxygen-sensitive steps) .

- Inter-lab collaboration : Conduct round-robin trials to identify procedural variabilities (e.g., stirring rates, drying times) .

- Open-access data : Share crystallization attempts and failed syntheses in repositories like Zenodo to crowdsource troubleshooting .

Q. Advanced: What methodologies assess this compound’s long-term environmental impact in ecological studies?

Methodological Answer:

- Microcosm experiments : Simulate aquatic systems with controlled this compound concentrations (0.1–10 ppm). Monitor biofilm toxicity via ATP luminescence assays .

- Trophic transfer analysis : Use HPLC-MS/MS to quantify bioaccumulation in algae-zooplankton-fish food chains. Compare with control systems .

- Field validation : Deploy passive samplers in contaminated water bodies and correlate with lab models using Spearman’s rank correlation .

属性

分子式 |

C27H21N3O9S |

|---|---|

分子量 |

563.5 g/mol |

IUPAC 名称 |

5-[2-[1-[[3-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]methyl]pyridin-1-ium-4-yl]-1,3-oxazol-5-yl]-2-methoxybenzenesulfonate |

InChI |

InChI=1S/C27H21N3O9S/c1-37-21-6-5-19(14-23(21)40(34,35)36)22-15-28-26(38-22)18-9-11-29(12-10-18)16-17-3-2-4-20(13-17)27(33)39-30-24(31)7-8-25(30)32/h2-6,9-15H,7-8,16H2,1H3 |

InChI 键 |

PTIUZRZHZRYCJE-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C=C(C=C1)C2=CN=C(O2)C3=CC=[N+](C=C3)CC4=CC(=CC=C4)C(=O)ON5C(=O)CCC5=O)S(=O)(=O)[O-] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。